molecular formula C7H9BrO2S B8512694 4-Bromo-2-thiophenecarboaldehyde dimethylacetal

4-Bromo-2-thiophenecarboaldehyde dimethylacetal

Cat. No. B8512694
M. Wt: 237.12 g/mol
InChI Key: PJLLRQNPQDWNMF-UHFFFAOYSA-N
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Patent
US06906072B1

Procedure details

4-Bromo-2-thiophenecarboaldehyde dimethylacetal (6.82 g) was dissolved in DMF (50 ml), and copper cyanide (4.29 g) was added thereto. After heating under reflux for 3 hours, the mixture was cooled as it was to room temperature and ethyl acetate was added thereto. The mixture was washed with an aqueous ammonia, water, 0.1N aqueous hydrochloric acid and brine, dried over anhydrous magnesium sulfate and then evaporated, to give an oil. The residue was dissolved in an 80% aqueous acetic acid (100 ml), and the mixture was stirred at 0° C. for one hour. The mixture was washed with brine. After cooling as it was to room temperature, ethyl acetate was added thereto. The mixture was washed with an aqueous saturated sodium bicarbonate and brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate system), and then recrystallized from ethyl acetate-hexane, to give the title compound as pale yellowish white crystals (2.44 g, 62%).
Quantity
6.82 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
62%

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:10]C)[C:4]1[S:5][CH:6]=[C:7](Br)[CH:8]=1.[Cu](C#N)[C:13]#[N:14].C(OCC)(=O)C>CN(C=O)C.C(O)(=O)C>[C:13]([C:7]1[CH:8]=[C:4]([CH:3]=[O:10])[S:5][CH:6]=1)#[N:14]

Inputs

Step One
Name
Quantity
6.82 g
Type
reactant
Smiles
COC(C=1SC=C(C1)Br)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
4.29 g
Type
reactant
Smiles
[Cu](C#N)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled as it
CUSTOM
Type
CUSTOM
Details
was to room temperature
WASH
Type
WASH
Details
The mixture was washed with an aqueous ammonia, water, 0.1N aqueous hydrochloric acid and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
The mixture was washed with brine
TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
CUSTOM
Type
CUSTOM
Details
was to room temperature
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
The mixture was washed with an aqueous saturated sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate system)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=CSC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.